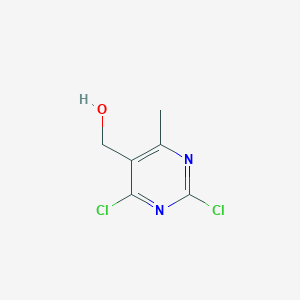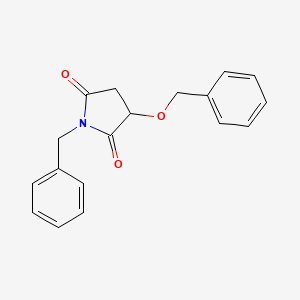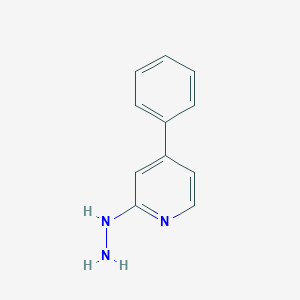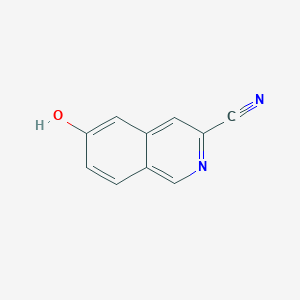
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol typically involves the chlorination of 6-methyluracil followed by a series of reactions to introduce the methanol group. One common method involves the following steps:
Chlorination: 6-methyluracil is treated with phosphorus oxychloride (POCl3) to yield 2,4-dichloro-6-methylpyrimidine.
Hydroxymethylation: The 2,4-dichloro-6-methylpyrimidine is then reacted with formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid.
Reduction: Products include 2,4-dichloro-6-methylpyrimidine-5-methyl.
Aplicaciones Científicas De Investigación
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the hydroxymethyl group.
2,4-Dichloro-5-methylpyrimidine: Has a different substitution pattern.
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid: An oxidized form of the compound.
Propiedades
Fórmula molecular |
C6H6Cl2N2O |
|---|---|
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
(2,4-dichloro-6-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h11H,2H2,1H3 |
Clave InChI |
FNBZSQMOTCBZDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)


![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)


